Lanthanum-nickel-cobalt alloy

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

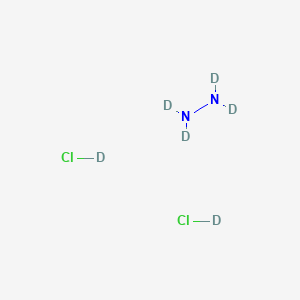

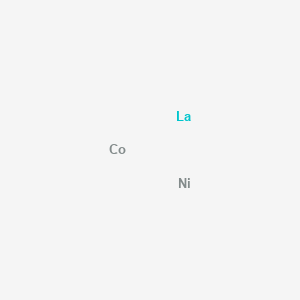

Lanthanum-nickel-cobalt alloy is a type of intermetallic compound. It’s known for its use in various applications such as catalysts for the synthesis of multi-walled carbon nanotubes (MWNTs) by chemical vapor deposition (CVD) and for hydrogen storage applications . The formula for this alloy is LaNi 0.6 Co 0.4 O 3-δ .

Synthesis Analysis

The synthesis of Lanthanum-nickel-cobalt alloy involves various methods. For instance, the precursors of Ni 0.69 La 0.31 and Ni 0.14 Mg 0.55 La 0.31 were prepared by co-precipitation and the oxide phases were obtained by calcining these precursors at 450°C/6 h . Another method involves the solvothermal process to prepare Lanthanum doped Cobalt Nickel Sulphide (CNS) nanoparticles .Molecular Structure Analysis

The molecular structure of Lanthanum-nickel-cobalt alloy is complex. The XRD diagrams of the calcined samples show the formation of mixed oxide phases with a periclase-like structure . LaNi 5 is an intermetallic compound with a CaCu 5 structure and belongs to the hexagonal crystal system .Chemical Reactions Analysis

Lanthanum-nickel-cobalt alloy is used in the dry reforming of methane to obtain syngas . This reaction has very important environmental implications due to the utilization of CH 4 and CO 2, gases that contribute to the greenhouse effect .Physical And Chemical Properties Analysis

The physical and chemical properties of Lanthanum-nickel-cobalt alloy are influenced by its composition and synthesis method. For instance, it can be oxidized by air above 200 °C, and react with hydrochloric acid, sulfuric acid or nitric acid above 20 °C .Applications De Recherche Scientifique

Recycling Process Development

A study developed a recycling process for nickel-metal hydride batteries using a lanthanum-nickel-cobalt alloy. This process aimed at recovering rare earths and producing a nickel-cobalt alloy and slag enriched with rare earth oxides (Müller & Friedrich, 2006).

Electrode Material for Batteries

Research on nanocrystalline LaNi4−xMn0.75Al0.25Cox electrode materials prepared by mechanical alloying revealed their suitability as negative electrodes for nickel–metal hydride batteries. The substitution of cobalt for nickel in these alloys significantly improved discharge capacity and cycle life (Jurczyk, Nowak, & Jankowska, 2002).

Surface Modification for Battery Performance

A study on the effects of surface modifications of LMNi3.9Co0.6Mn0.3Al0.2 alloy in KOH/NaBH4 solution on electrode characteristics within Ni–MH secondary batteries found significant improvement in activation behavior, discharge capacity, and catalytic activity after surface treatment (Lee et al., 2009).

Methane Reforming Catalysts

A study on CO2 reforming of methane over carbon fiber-lanthanum oxide supported bimetallic nickel-cobalt catalysts demonstrated their effectiveness in producing syngas, highlighting the role of lanthanum in facilitating CO2 dissociation (Wei, Song, Yu, & Meng, 2021).

Hydrogen Storage Alloys

Research on AB5-type hydrogen storage alloys for nickel-metal hydride batteries showed that substituting cobalt or silicon for nickel in Ml(NiAlCu)5 alloys improved discharge capacity and reduced costs. Increasing lanthanum content further enhanced capacity (Lijun et al., 1995).

Effect of Cobalt on Cycling Stability

An investigation into the influence of cobalt on the electrochemical cycling stability of LaNi5-based alloys found that cobalt substitution lowered the hardness of the alloys, thereby increasing their cycle life (Chartouni et al., 1996).

Mécanisme D'action

Target of Action

Lanthanum-nickel-cobalt alloy, also known as LaNiCo, primarily targets hydrogenation reactions. It belongs to the hexagonal crystal system and can be oxidized by air above 200°C. Additionally, it reacts with hydrochloric acid, sulfuric acid, or nitric acid above 20°C . .

Result of Action

The molecular and cellular effects of LaNiCo’s action are tied to hydrogenation. By facilitating the addition of hydrogen, it transforms unsaturated compounds into saturated ones. This process has implications for the synthesis of various chemicals, including pharmaceutical intermediates, fine chemicals, and specialty materials.

Safety and Hazards

Orientations Futures

The future research on Lanthanum-nickel-cobalt alloy might focus on the modelling and development of nickel-based superalloys for high-temperature applications along with the characterization studies of these superalloys with optimum composition of the constituent elements for better performance . The detailed investigation of the mechanism is required to understand the catalytic behaviour of the low-temperature promoted nickel-based catalyst .

Propriétés

IUPAC Name |

cobalt;lanthanum;nickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.La.Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDRIGFSUGVDKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Co].[Ni].[La] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoLaNi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746213 |

Source

|

| Record name | cobalt;lanthanum;nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.532 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cobalt;lanthanum;nickel | |

CAS RN |

130469-99-7 |

Source

|

| Record name | cobalt;lanthanum;nickel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine](/img/structure/B1512763.png)

![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)

![N-[4-(4-Aminobenzyl)phenyl]-5-norbornene-2,3-dicarboximide](/img/structure/B1512785.png)